1-[(1R)-1-azidoethyl]-4-methylbenzene
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Overview
Description
1-[(1R)-1-azidoethyl]-4-methylbenzene is a chemical compound with the molecular formula C9H11N3. It is known for containing both azide and ethylene leaving groups, which makes it a versatile compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-azidoethyl]-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with sodium azide under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chloride group with the azide group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1R)-1-azidoethyl]-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1R)-1-azidoethyl]-4-methylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Utilized in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidoethyl]-4-methylbenzene involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 1-azido-2-methylbenzene
- 1-azido-4-methylbenzene
- 1-[(1S)-1-azidoethyl]-4-methylbenzene
Uniqueness
1-[(1R)-1-azidoethyl]-4-methylbenzene is unique due to its specific stereochemistry and the presence of both azide and ethylene leaving groups. This combination makes it particularly useful in stereoselective synthesis and reactions that require specific spatial arrangements .
Properties
CAS No. |
1604310-66-8 |
---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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